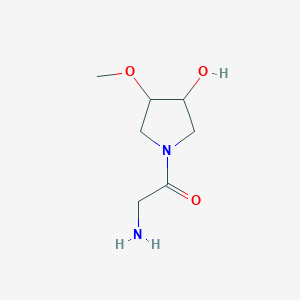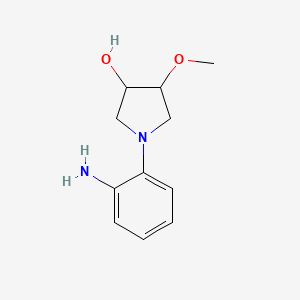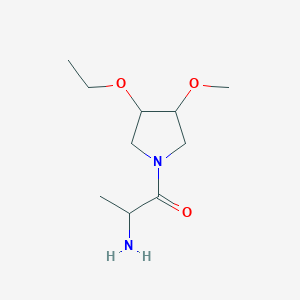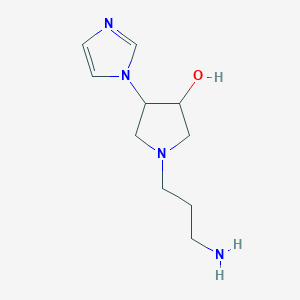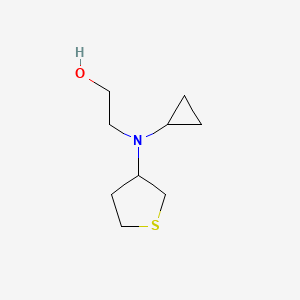
(2-(Thiophen-2-yl)pyridin-4-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is to start with 2-acetylthiophene and 4-pyridine carboxaldehyde as reactants. These are combined in the presence of ammonium acetate and ethyl cyanoacetate using ceric ammonium nitrate (CAN) as a catalyst. The reaction yields 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile as an intermediate, which can then be converted to the dihydrochloride salt form .
Applications De Recherche Scientifique
Synthesis and Characterization
The compound is involved in various synthesis processes to create novel compounds with potential biological activities. For instance, it has been utilized in the synthesis of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, which demonstrated significant antiosteoclast and osteoblast activity (G. S. Reddy et al., 2012). Additionally, Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, have been explored for their anticonvulsant activity, indicating the compound's role in developing potential therapeutic agents (S. Pandey & R. Srivastava, 2011).
Catalytic Applications
The compound has been used to synthesize 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which were activated to form unsymmetrical NCN′ pincer palladacycles. These palladacycles have shown good catalytic activity and selectivity, highlighting the compound's utility in catalysis research (Gavin W. Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been developed for cellular imaging and photocytotoxicity under red light. These complexes have shown remarkable photocytotoxicity, offering insights into their potential use in photodynamic therapy (Uttara Basu et al., 2014).
Chemosensors for Metal Ions
Compounds synthesized from 2-((thiophen-2-yl)methylamino)naphthalene-1,4-dione have been explored for their ability to selectively detect Cu2+ ions. These studies contribute to the development of sensitive chemosensors for environmental and analytical applications (Prajkta Gosavi-Mirkute et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-(Thiophen-2-yl)pyridin-4-yl)methanamine dihydrochloride involves the reaction of 2-thiophenecarboxaldehyde with 2-bromopyridine followed by reduction of the resulting intermediate and subsequent reductive amination with formaldehyde and ammonium chloride.", "Starting Materials": [ "2-thiophenecarboxaldehyde", "2-bromopyridine", "sodium borohydride", "formaldehyde", "ammonium chloride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-thiophenecarboxaldehyde is reacted with 2-bromopyridine in the presence of sodium borohydride and diethyl ether to yield the intermediate (2-(Thiophen-2-yl)pyridin-4-yl)methanol.", "Step 2: The intermediate is then reduced with sodium borohydride and hydrochloric acid to form (2-(Thiophen-2-yl)pyridin-4-yl)methanamine.", "Step 3: The final step involves the reductive amination of (2-(Thiophen-2-yl)pyridin-4-yl)methanamine with formaldehyde and ammonium chloride in the presence of sodium hydroxide to yield (2-(Thiophen-2-yl)pyridin-4-yl)methanamine dihydrochloride." ] } | |
Numéro CAS |
2034156-96-0 |
Formule moléculaire |
C10H11ClN2S |
Poids moléculaire |
226.73 g/mol |
Nom IUPAC |
(2-thiophen-2-ylpyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H10N2S.ClH/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10;/h1-6H,7,11H2;1H |
Clé InChI |
JJDGZKOYCIKIJT-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CN.Cl.Cl |
SMILES canonique |
C1=CSC(=C1)C2=NC=CC(=C2)CN.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Bromo-3-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477981.png)
![Ethyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate](/img/structure/B1477985.png)
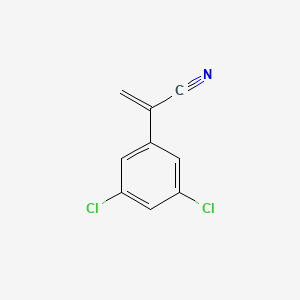


![3-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-3-oxopropanenitrile](/img/structure/B1477992.png)
